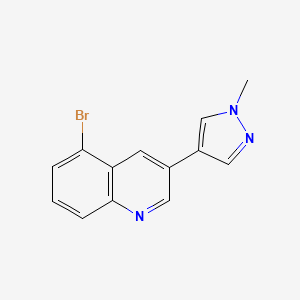

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a compound that belongs to the class of pyrazole and quinoline derivatives . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N .

Synthesis Analysis

The synthesis of pyrazole and quinoline derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In the case of quinolinyl-pyrazoles, the corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a pyrazole ring. The pyrazole ring contains two nitrogen atoms, one of which is attached to a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, hydrolysis, cyclization, and substitution . These reactions are typically carried out in a tetrahydrofuran solvent medium .科学的研究の応用

Synthesis and Characterization

Synthesis and Structure Characterization of Thiazolyl-Pyrazoline Derivatives Bearing Quinoline Moiety A series of thiazolyl-pyrazoline derivatives containing the quinoline moiety were synthesized and characterized by various spectroscopic methods. These compounds, including derivatives of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, were extensively studied, emphasizing their structure through IR, 1H NMR, mass spectrometry, and elemental analysis. The study provides a significant insight into the structural aspects of these compounds, contributing to the understanding of their chemical properties (Zen et al., 2012).

Biological Applications

Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents This research introduced novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their potential as antimicrobial agents. The study involved the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with various compounds to produce a range of derivatives, including those related to this compound. These compounds were thoroughly tested for their antibacterial and antifungal activities, indicating their potential application in treating infections (Holla et al., 2006).

Syntheses and evaluation of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives The study explored the synthesis of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives and their antiamoebic activity. This research is vital as it highlights the therapeutic potential of these compounds, including those similar to this compound, against Entamoeba histolytica, comparing their effectiveness with the standard drug metronidazole. Moreover, the compounds' non-toxic nature was confirmed through MTT assays, emphasizing their safety profile (Budakoti et al., 2008).

Synthesis and Pharmacological Assessment

Synthesis and pharmacological assessment of diversely substituted pyrazolo[3,4-b]quinoline, and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives This paper reports on the synthesis and pharmacological analyses of various pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives. The study involves the synthesis of tacrine analogues and their evaluation as inhibitors, highlighting the potential therapeutic applications of these compounds. The research provides valuable insights into the bioactivity of these derivatives, which can include this compound-related compounds, particularly their inhibitory properties against specific enzymes (Silva et al., 2011).

作用機序

While the specific mechanism of action for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not mentioned in the retrieved papers, pyrazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a similar compound, 4-Bromo-1-methyl-1H-pyrazole, has hazard statements indicating it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

将来の方向性

The future directions for the research and development of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline and similar compounds could involve further exploration of their synthetic techniques and biological activity . There is also potential for these compounds to be developed into new drugs that can overcome current public health problems due to antimicrobial resistance . Additionally, there is potential for the development of new herbicides to control barnyard grass in fields .

生化学分析

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties, suggesting potential cellular effects .

Molecular Mechanism

Quinoline-containing pyrazole heterocycles have been found to inhibit c-MET in both in vitro and in vivo target modulation studies . This suggests that this compound could exert its effects at the molecular level through similar mechanisms.

特性

IUPAC Name |

5-bromo-3-(1-methylpyrazol-4-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOOVSRVMGQVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)

![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)